molecular formula C37H34N2O10S3-2 B1234082 2-{(4-{Ethyl[(3-sulfonatophenyl)methyl]amino}phenyl)[4-{ethyl[(3-sulfonatophenyl)methyl]iminio}cyclohexa-2,5-dien-1-ylidene]methyl}-5-hydroxybenzene-1-sulfonate

2-{(4-{Ethyl[(3-sulfonatophenyl)methyl]amino}phenyl)[4-{ethyl[(3-sulfonatophenyl)methyl]iminio}cyclohexa-2,5-dien-1-ylidene]methyl}-5-hydroxybenzene-1-sulfonate

Cat. No.: B1234082
M. Wt: 762.9 g/mol
InChI Key: VVJKKKDJADMKNM-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Fast green FCF(2-) is an organosulfonate oxoanion obtained by the removal of three protons from Fast green FCF(1+). It is a conjugate base of a Fast green FCF(1+).

Scientific Research Applications

Biological Activity

Research on compounds structurally similar to 2-{(4-{Ethyl[(3-sulfonatophenyl)methyl]amino}phenyl)[4-{ethyl[(3-sulfonatophenyl)methyl]iminio}cyclohexa-2,5-dien-1-ylidene]methyl}-5-hydroxybenzene-1-sulfonate indicates potential biological activity. For instance, derivatives of N-{3-[(4-Methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-dien-1-yl}arylamides have been studied for their antibacterial and antifungal properties. These compounds show low activity against bacteria like Escherichia coli and fungi such as Candida tenuis, but exhibit bactericidal and fungicidal activity at specific concentrations (Konovalova et al., 2021).

Spectroscopy and Structure Analysis

Studies involving compounds with similar structural frameworks emphasize the importance of spectroscopy in understanding their properties. For instance, the characterization of unknown IR and Raman spectra helps in the functional group analysis and spectral band assignment of such compounds (Larkin, 2011). Additionally, the crystal structures of related compounds provide insights into their molecular conformation and potential interactions (Raghuvarman et al., 2014).

Chemical Synthesis and Modification

The synthesis and modification of similar compounds are crucial for their application in scientific research. For instance, the facile C-S, S-H, and S-S bond cleavage using a nickel(0) NHC complex demonstrates the potential for chemical modification of such compounds (Schaub et al., 2009). This aspect is significant in developing new materials or drugs with tailored properties.

Applications in Sensor Technology

Compounds with similar structures have been used in the development of fluorescence sensors. For example, water-soluble sulfonato-Salen-type Schiff bases derived from different diamines have been utilized as highly selective and sensitive turn-off fluorescence sensors for the detection of Cu2+ in water and living cells (Zhou et al., 2012). This highlights the potential application of this compound in sensor technology.

Properties

Molecular Formula

C37H34N2O10S3-2

Molecular Weight

762.9 g/mol

IUPAC Name

2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-5-hydroxybenzenesulfonate

InChI

InChI=1S/C37H36N2O10S3/c1-3-38(24-26-7-5-9-33(21-26)50(41,42)43)30-15-11-28(12-16-30)37(35-20-19-32(40)23-36(35)52(47,48)49)29-13-17-31(18-14-29)39(4-2)25-27-8-6-10-34(22-27)51(44,45)46/h5-23H,3-4,24-25H2,1-2H3,(H3,41,42,43,44,45,46,47,48,49)/p-2

InChI Key

VVJKKKDJADMKNM-UHFFFAOYSA-L

SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=C(C=C(C=C5)O)S(=O)(=O)[O-]

Canonical SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=C(C=C(C=C5)O)S(=O)(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{(4-{Ethyl[(3-sulfonatophenyl)methyl]amino}phenyl)[4-{ethyl[(3-sulfonatophenyl)methyl]iminio}cyclohexa-2,5-dien-1-ylidene]methyl}-5-hydroxybenzene-1-sulfonate
Reactant of Route 2
2-{(4-{Ethyl[(3-sulfonatophenyl)methyl]amino}phenyl)[4-{ethyl[(3-sulfonatophenyl)methyl]iminio}cyclohexa-2,5-dien-1-ylidene]methyl}-5-hydroxybenzene-1-sulfonate
Reactant of Route 3
2-{(4-{Ethyl[(3-sulfonatophenyl)methyl]amino}phenyl)[4-{ethyl[(3-sulfonatophenyl)methyl]iminio}cyclohexa-2,5-dien-1-ylidene]methyl}-5-hydroxybenzene-1-sulfonate
Reactant of Route 4
2-{(4-{Ethyl[(3-sulfonatophenyl)methyl]amino}phenyl)[4-{ethyl[(3-sulfonatophenyl)methyl]iminio}cyclohexa-2,5-dien-1-ylidene]methyl}-5-hydroxybenzene-1-sulfonate
Reactant of Route 5
2-{(4-{Ethyl[(3-sulfonatophenyl)methyl]amino}phenyl)[4-{ethyl[(3-sulfonatophenyl)methyl]iminio}cyclohexa-2,5-dien-1-ylidene]methyl}-5-hydroxybenzene-1-sulfonate
Reactant of Route 6
2-{(4-{Ethyl[(3-sulfonatophenyl)methyl]amino}phenyl)[4-{ethyl[(3-sulfonatophenyl)methyl]iminio}cyclohexa-2,5-dien-1-ylidene]methyl}-5-hydroxybenzene-1-sulfonate

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